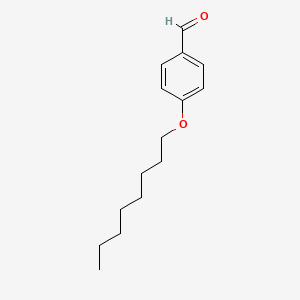

4-Octyloxybenzaldehyde

Description

Nomenclature and Chemical Identity in Scholarly Contexts

In scholarly and commercial contexts, 4-octyloxybenzaldehyde is identified by several names and chemical identifiers, ensuring its unambiguous recognition in scientific literature and databases. nih.gov Its systematic IUPAC name is 4-(octyloxy)benzaldehyde. epa.govsigmaaldrich.com Commonly used synonyms include p-octyloxybenzaldehyde, 4-n-octyloxybenzaldehyde, and benzaldehyde (B42025), 4-(octyloxy)-. nih.gov

The compound is registered under the CAS Number 24083-13-4. epa.gov Its molecular formula is C₁₅H₂₂O₂, corresponding to a molecular weight of 234.34 g/mol . nih.govepa.gov For computational and database search purposes, it is also represented by its InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) strings. nih.gov The InChIKey, a hashed version of the InChI, provides a unique identifier for the compound. nih.gov

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 4-(octyloxy)benzaldehyde epa.govsigmaaldrich.com |

| CAS Number | 24083-13-4 epa.gov |

| Molecular Formula | C₁₅H₂₂O₂ nih.govepa.gov |

| Molecular Weight | 234.34 g/mol nih.govepa.gov |

| InChI | InChI=1S/C15H22O2/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11,13H,2-7,12H2,1H3 nih.gov |

| InChIKey | KVOWZHASDIKNFK-UHFFFAOYSA-N nih.gov |

| SMILES | CCCCCCCCOC1=CC=C(C=C1)C=O nih.gov |

Significance and Research Interest in Contemporary Organic Chemistry

The significance of this compound in contemporary organic chemistry stems from its bifunctional nature. The aldehyde group is a reactive site for a wide array of chemical transformations, while the long octyloxy chain imparts properties such as increased solubility in non-polar solvents and the ability to self-assemble, which is crucial for the development of liquid crystals and other advanced materials. smolecule.com

The elongated molecular structure makes it a key building block for liquid crystals, which have applications in displays and optical sensors. smolecule.comtcichemicals.comspectrumchemical.com Furthermore, its derivatives are explored for their potential in materials science, including the synthesis of polymers and resins, and in medicinal chemistry as intermediates for pharmaceuticals. ontosight.ai The reactivity of the aldehyde group allows for its use in multicomponent reactions to synthesize complex heterocyclic compounds like quinolines. scielo.br

Historical Perspectives on the Synthesis and Derivatization of Aromatic Aldehydes with Long Alkyl Chains

The synthesis of aromatic aldehydes has been a topic of interest for over a century. nih.gov The introduction of long alkyl chains, such as the octyloxy group in this compound, represents a significant advancement in the functionalization of these molecules. smolecule.com Historically, the primary method for synthesizing this compound has been the Williamson ether synthesis. smolecule.com This involves the O-alkylation of p-hydroxybenzaldehyde with an octyl halide, typically octyl bromide, in the presence of a base like potassium carbonate. smolecule.comlookchem.com

Another established method is the Vilsmeier-Haack reaction, which involves the formylation of p-octyloxybenzene. smolecule.com Over the years, various modifications and optimizations of these methods have been developed to improve yields and reaction conditions. The derivatization of these long-chain aromatic aldehydes is a key step in creating molecules with specific properties for various applications. For instance, condensation reactions with amines can yield Schiff bases, which are versatile intermediates in organic synthesis. researchgate.net

Overview of Multifaceted Research Trajectories for this compound and its Derivatives

The research applications of this compound and its derivatives are diverse and continue to expand. A significant area of research is in the field of materials science, particularly in the development of liquid crystals. smolecule.comtcichemicals.comspectrumchemical.com The molecular shape and polarity of this compound derivatives allow for the formation of various liquid crystalline phases.

In the realm of organic synthesis, this compound serves as a versatile precursor for a variety of more complex molecules. It is used in the synthesis of quinolines through three-component reactions, which have potential photophysical applications. scielo.br It is also a starting material for the synthesis of stilbene-containing thiophenes and other heterocyclic compounds with potential applications in nonlinear optics and as host materials for organic light-emitting diodes (OLEDs). rsc.orgdntb.gov.ua

Furthermore, derivatives of this compound have been investigated for their potential in biological applications. For example, thiosemicarbazone derivatives have been synthesized and their crystal structures studied. iucr.org The compound and its derivatives are also used in the synthesis of polymers for applications such as corrosion protection. mdpi.com

Table 2: Research Applications of this compound and its Derivatives

| Research Area | Specific Application | Key Findings/Significance |

|---|---|---|

| Materials Science | Liquid Crystals smolecule.comtcichemicals.comspectrumchemical.com | The elongated molecular structure is ideal for forming liquid crystalline phases used in displays and sensors. |

| Organic Synthesis | Synthesis of Quinolines scielo.br | Serves as a key reactant in Lewis acid-mediated three-component reactions to produce quinoline (B57606) derivatives with interesting photophysical properties. |

| Nonlinear Optics | Precursor for NLO Materials justia.com | Derivatives are incorporated into polymers and other materials exhibiting nonlinear optical responses. |

| Polymer Chemistry | Corrosion Protection Coatings mdpi.com | Incorporated into poly(phenylene methylene) copolymers to improve flexibility and prevent crack formation in anti-corrosion coatings. |

| Medicinal Chemistry | Intermediate for Bioactive Molecules iucr.org | Used to synthesize derivatives like thiosemicarbazones, which are classes of compounds with potential biological activities. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-octoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11,13H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOWZHASDIKNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066954 | |

| Record name | Benzaldehyde, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | p-(Octyloxy)benzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20079 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24083-13-4 | |

| Record name | 4-(Octyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24083-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Octyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024083134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(octyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Octyloxy)benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQW85F9K7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Octyloxybenzaldehyde

Established Synthesis Routes

Two principal routes are well-established for the synthesis of 4-Octyloxybenzaldehyde: the O-alkylation of 4-hydroxybenzaldehyde (B117250) and the formylation of p-octyloxybenzene.

A common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde using an octyl halide, typically octyl bromide. taylorandfrancis.comrsc.org The reaction proceeds by deprotonating the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the octyl bromide, displacing the bromide ion and forming the ether linkage.

The success of the O-alkylation reaction hinges on the choice of a suitable base to deprotonate the 4-hydroxybenzaldehyde. Potassium carbonate (K₂CO₃) is a frequently used base for this transformation. rsc.orgchemspider.com It is an inexpensive and moderately strong base that is effective in promoting the reaction. taylorandfrancis.comnih.gov For instance, a procedure involves heating 4-hydroxybenzaldehyde with 1.1 equivalents of both 1-bromooctane (B94149) and K₂CO₃. rsc.org Potassium hydroxide (B78521) (KOH) is another effective base for this type of etherification. mdpi.comresearchgate.net The use of nano-K₂CO₃ has been explored as a more efficient alternative to conventional bases, demonstrating higher reactivity and selectivity in similar alkylation reactions. rsc.org

Table 1: Catalysts in O-Alkylation of 4-Hydroxybenzaldehyde

| Catalyst | Role | Typical Conditions |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Base | Heats with reactants in a polar aprotic solvent. rsc.orgchemspider.com |

The choice of solvent is critical for the O-alkylation reaction. N,N-Dimethylformamide (DMF) is a common polar aprotic solvent used for this synthesis. rsc.orgchemspider.comnih.gov Its high boiling point allows the reaction to be conducted at elevated temperatures, which increases the reaction rate. nih.gov One specific protocol involves heating the reaction mixture in DMF at 90 °C for 16 hours under a nitrogen atmosphere to yield the product. rsc.org Other solvents like dimethyl sulfoxide (B87167) (DMSO) have also been utilized effectively in similar O-alkylation reactions. mdpi.com Optimization of the reaction often involves adjusting the temperature and reaction time to maximize the yield and minimize byproduct formation. For example, one procedure details heating the mixture in dry DMF at 100 °C for 3 hours. chemspider.com

Table 2: Reaction Parameters for O-Alkylation in DMF

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 90 °C | rsc.org |

| Reaction Time | 16 hours | rsc.org |

| Temperature | 100 °C | chemspider.com |

The progress of the synthesis is typically monitored using Thin Layer Chromatography (TLC). libretexts.orgchemistryhall.comrasayanjournal.co.in This technique allows for the qualitative assessment of the reaction's progression by separating the components of the reaction mixture on a TLC plate. chemistryhall.com Aliquots of the reaction mixture are spotted on a plate at various time intervals. libretexts.orgrochester.edu The disappearance of the starting material spot (4-hydroxybenzaldehyde) and the appearance of a new spot corresponding to the product (this compound), which will have a different retention factor (Rf), indicate that the reaction is proceeding. libretexts.orgchemistryhall.com The reaction is considered complete when the spot for the limiting reactant is no longer visible on the TLC plate. libretexts.org

An alternative route to this compound is the formylation of an electron-rich aromatic ring, such as p-octyloxybenzene, using the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.orgjk-sci.com This reaction introduces a formyl group (-CHO) onto the benzene (B151609) ring, typically at the para position relative to the activating octyloxy group. mychemblog.comnrochemistry.com The reaction first involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide like DMF and phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.comchemistrysteps.com The electron-rich p-octyloxybenzene then attacks this electrophilic Vilsmeier reagent. nrochemistry.com The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, this compound. wikipedia.orgjk-sci.com

O-Alkylation of 4-Hydroxybenzaldehyde with Octyl Bromide

Advanced Synthetic Strategies and Modifications

Research into the synthesis of this compound and related compounds includes the development of more efficient and environmentally friendly methods. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. wjpmr.comresearchgate.net For instance, microwave-assisted organic synthesis (MAOS) has been applied to similar reactions, often leading to significantly reduced reaction times and improved yields. Another advanced strategy involves the use of phase-transfer catalysis, which can enhance reaction rates and facilitate the use of more environmentally benign solvent systems. Furthermore, novel methods for preparing the Vilsmeier reagent itself have been developed using reagents like phthaloyl dichloride to avoid more toxic traditional reagents, which could be applied to the synthesis of this compound. scirp.org

Phase Transfer Catalysis in O-Alkylation for Enhanced Yields

Phase Transfer Catalysis (PTC) is a powerful technique for conducting O-alkylation reactions, such as the synthesis of this compound from 4-hydroxybenzaldehyde and an octyl halide. This methodology is particularly effective for reactions between reactants that are soluble in two different immiscible phases, typically an aqueous phase and an organic phase. core.ac.ukcrdeepjournal.org The core principle of PTC involves a phase-transfer agent, or catalyst, which is often a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide) or a phosphonium (B103445) salt. core.ac.ukcrdeepjournal.org

The catalyst transports a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs. crdeepjournal.org For the synthesis of ethers (a process known as Williamson ether synthesis), PTC allows the use of less expensive and more environmentally benign inorganic bases, such as sodium hydroxide or potassium carbonate, in an aqueous solution. acsgcipr.org The phenoxide anion, generated in the aqueous phase, is shuttled by the catalyst into the organic phase containing the alkyl halide. core.ac.uk

This technique offers several advantages that contribute to enhanced yields. It can increase reaction rates, allow for milder reaction conditions, and often leads to higher selectivity, reducing the formation of byproducts. nih.gov The efficiency of PTC can be influenced by the structure of the catalyst, with factors like the size of the alkyl groups on the quaternary ammonium salt affecting its performance. core.ac.ukacsgcipr.org

| PTC O-Alkylation Parameters | Description | Reference |

| Reactants | A hydroxyl compound (e.g., phenol) in an organic solvent and an alkylating agent. | core.ac.ukphasetransfercatalysis.com |

| Base | Inorganic bases like NaOH or K₂CO₃ in an aqueous solution. | acsgcipr.org |

| Catalyst | Quaternary ammonium or phosphonium salts (e.g., TBAB). | core.ac.uknih.gov |

| Mechanism | The catalyst transports the anion (e.g., phenoxide) from the aqueous to the organic phase for reaction. | crdeepjournal.org |

| Advantages | Higher yields, milder conditions, use of benign solvents, and higher productivity. | acsgcipr.orgnih.gov |

Synthesis from 2,4-Dihydroxybenzaldehyde (B120756) and n-Octylbromide

Synthesizing a mono-alkylated product from a di-hydroxy compound like 2,4-dihydroxybenzaldehyde presents a challenge of regioselectivity. The goal is to selectively alkylate one hydroxyl group over the other. The 4-hydroxyl group is generally more acidic and sterically more accessible than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde group. This difference in reactivity is exploited to achieve selective mono-alkylation at the C-4 position.

A common procedure involves reacting 2,4-dihydroxybenzaldehyde with an alkyl halide, such as n-octylbromide. semanticscholar.org The reaction is typically carried out in the presence of a base and a suitable solvent. One established method uses sodium bicarbonate as the base in a solvent like dimethylformamide (DMF). mdpi.com The addition of sodium iodide can facilitate the reaction. mdpi.com The mixture is stirred at a moderate temperature (e.g., 40°C) for an extended period to favor the formation of the 4-alkoxy product. mdpi.com Inefficient methods that result in low yields or significant amounts of the bis-alkylated byproduct have been reported when using other bases like potassium hydroxide in aqueous alcohol. googleapis.com

| Parameter | Condition | Reference |

| Starting Material | 2,4-Dihydroxybenzaldehyde | mdpi.com |

| Alkylating Agent | n-Octylbromide | semanticscholar.org |

| Base | Sodium Bicarbonate | mdpi.com |

| Solvent | Dimethylformamide (DMF) | mdpi.com |

| Catalyst | Sodium Iodide | mdpi.com |

| Temperature | 40°C | mdpi.com |

Specific Procedures for Derivatives (e.g., 2-Bromo-4-octyloxybenzaldehyde)

The synthesis of derivatives like 2-Bromo-4-octyloxybenzaldehyde can be approached in a couple of ways. One method involves the bromination of the pre-formed this compound. Another route would be to first brominate a precursor like 4-hydroxybenzaldehyde and then perform the O-alkylation.

A general procedure for the bromination of an aromatic aldehyde involves dissolving the starting material in a solvent like glacial acetic acid. semanticscholar.org A solution of bromine in the same solvent is then added dropwise at a controlled low temperature (e.g., 5-10°C). semanticscholar.org After the addition, the reaction is typically stirred at room temperature for a couple of hours. semanticscholar.org The product is then isolated by evaporating the solvent and working up the residue, which may involve neutralization and extraction. semanticscholar.org

Alternatively, a precursor such as 2-bromo-4-methylaniline (B145976) can be converted into the corresponding aldehyde via a diazonium salt intermediate, followed by reaction with formaldoxime (B1209246) in the presence of a copper salt. orgsyn.org The resulting 2-bromo-4-methylbenzaldehyde (B1335389) could then undergo further modifications to introduce the octyloxy group.

Preparation of 2-Hydroxy-4-(octyloxy)benzaldehyde

The preparation of 2-Hydroxy-4-(octyloxy)benzaldehyde is a direct application of the selective mono-alkylation of 2,4-dihydroxybenzaldehyde, as discussed previously. The key is to employ reaction conditions that favor the alkylation of the 4-hydroxyl group while leaving the 2-hydroxyl group intact.

One reported procedure for a similar alkylation involves the use of potassium carbonate (K₂CO₃) as the base in a solvent like acetone. mdpi.com The reaction of 2,4-dihydroxybenzaldehyde with an alkyl halide under these conditions can yield the desired 2-hydroxy-4-alkoxybenzaldehyde. mdpi.com Another approach involves using potassium fluoride (B91410) and benzyl (B1604629) chloride in acetonitrile, which has been shown to be effective for selective mono-alkylation. googleapis.com The choice of base and solvent is crucial to minimize the formation of the 2,4-bis(octyloxy)benzaldehyde byproduct. googleapis.com

Purification and Isolation Techniques

Following synthesis, the crude product containing this compound or its derivatives must be purified to remove unreacted starting materials, reagents, and byproducts. Column chromatography and recrystallization are the most common and effective techniques for this purpose.

Column Chromatography for Compound Purity

Column chromatography is a fundamental purification technique in organic chemistry used to separate compounds from a mixture based on their differential adsorption to a stationary phase. youtube.com For the purification of this compound, silica (B1680970) gel is typically used as the polar stationary phase. youtube.com The crude mixture is loaded onto the top of the silica gel column. semanticscholar.org

A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. youtube.com The components of the mixture travel down the column at different rates depending on their polarity. youtube.com Less polar compounds have a weaker interaction with the polar silica gel and a higher affinity for a non-polar mobile phase, causing them to elute from the column faster. youtube.com More polar compounds interact more strongly with the silica gel and elute more slowly. youtube.com

By systematically collecting the eluent in separate fractions, the desired compound can be isolated from impurities. semanticscholar.org The purity of the collected fractions is often monitored using Thin Layer Chromatography (TLC). semanticscholar.org This method is versatile and can be used to purify both solid and liquid compounds. column-chromatography.com

| Chromatography Step | Description | Reference |

| Stationary Phase | Typically silica gel, a polar adsorbent. | youtube.com |

| Sample Loading | The crude product is applied to the top of the column. | semanticscholar.org |

| Mobile Phase (Eluent) | A non-polar solvent or solvent mixture flows through the column. | youtube.com |

| Separation Principle | Separation is based on differences in polarity; less polar compounds elute first. | youtube.com |

| Fraction Collection | The eluent is collected in sequential fractions to isolate the pure compound. | orgsyn.org |

| Monitoring | Thin Layer Chromatography (TLC) is used to analyze the purity of the fractions. | semanticscholar.org |

Recrystallization Methods

Recrystallization is the primary method for purifying solid organic compounds. pitt.edu The technique is based on the principle that the solubility of most solids in a solvent increases with temperature. libretexts.org The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. umass.edu

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of protons (¹H) and carbon-13 (¹³C) atoms.

In the ¹H NMR spectrum of 4-Octyloxybenzaldehyde, distinct signals corresponding to the aldehyde, aromatic, and aliphatic protons of the octyloxy chain are observed. The aldehyde proton (CHO) appears as a singlet furthest downfield, typically around δ 9.87 ppm, due to the strong deshielding effect of the electronegative oxygen atom.

The aromatic protons on the benzene (B151609) ring exhibit a characteristic splitting pattern. The two protons ortho to the aldehyde group (H-2, H-6) are shifted downfield to approximately δ 7.83 ppm, appearing as a doublet. The two protons meta to the aldehyde group (H-3, H-5) are shielded by the electron-donating octyloxy group and resonate upfield at around δ 7.00 ppm, also as a doublet. This pattern is characteristic of a 1,4-disubstituted benzene ring.

The protons of the octyloxy chain are observed in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) appear as a triplet at approximately δ 4.04 ppm. The subsequent methylene groups of the alkyl chain produce a complex multiplet in the range of δ 1.20-1.85 ppm. The terminal methyl group (-CH₃) protons are the most shielded, appearing as a triplet at around δ 0.90 ppm.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.87 | Singlet (s) | 1H |

| Aromatic (H-2, H-6) | 7.83 | Doublet (d) | 2H |

| Aromatic (H-3, H-5) | 7.00 | Doublet (d) | 2H |

| Methylene (-O-CH₂-) | 4.04 | Triplet (t) | 2H |

| Alkyl Chain (-(CH₂)₆-) | 1.20-1.85 | Multiplet (m) | 12H |

| Terminal Methyl (-CH₃) | 0.90 | Triplet (t) | 3H |

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. The aldehyde carbonyl carbon (C=O) is significantly deshielded and appears at approximately δ 190.7 ppm. researchgate.net The aromatic carbons show distinct signals: the carbon attached to the aldehyde group (C-1) resonates around δ 130.0 ppm, while the carbon bearing the octyloxy group (C-4) is found at about δ 164.4 ppm. The aromatic CH carbons appear at δ 132.0 ppm (C-2, C-6) and δ 114.8 ppm (C-3, C-5).

The carbons of the octyloxy chain are observed in the upfield region. The carbon of the methylene group attached to the ether oxygen (-O-CH₂) appears at approximately δ 68.4 ppm. The remaining aliphatic carbons of the octyl chain resonate in the range of δ 14.1 to 31.8 ppm, with the terminal methyl carbon (-CH₃) appearing at the most upfield position, δ 14.1 ppm.

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| Aldehyde (C=O) | 190.7 |

| Aromatic (C-4) | 164.4 |

| Aromatic (C-2, C-6) | 132.0 |

| Aromatic (C-1) | 130.0 |

| Aromatic (C-3, C-5) | 114.8 |

| Methylene (-O-CH₂-) | 68.4 |

| Alkyl Chain (-CH₂-) | 31.8, 29.3, 29.2, 26.1, 22.7 |

| Terminal Methyl (-CH₃) | 14.1 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nist.govproquest.com A strong, sharp absorption peak is observed around 1685-1705 cm⁻¹, which is indicative of the C=O stretching vibration of the aromatic aldehyde group. libretexts.org The presence of the aldehyde is further confirmed by two weaker C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹. docbrown.info

Aromatic C-H stretching vibrations appear as a series of peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org The C=C stretching vibrations within the benzene ring produce characteristic absorptions in the 1580-1600 cm⁻¹ region. docbrown.info The aliphatic C-H stretching vibrations from the octyl chain are responsible for strong bands in the 2850-2960 cm⁻¹ range. libretexts.org The C-O stretching vibration of the aryl ether linkage is typically observed as a strong band around 1255 cm⁻¹. orientjchem.org

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3070 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aldehyde C-H Stretch | ~2720, ~2820 | Weak-Medium |

| Carbonyl (C=O) Stretch | ~1685 | Strong |

| Aromatic C=C Stretch | ~1600, ~1580 | Medium-Strong |

| Aryl Ether (C-O) Stretch | ~1255 | Strong |

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of samples in their natural state with minimal preparation. The ATR-IR spectrum of this compound is largely consistent with the traditional FT-IR transmission spectrum. nih.gov The characteristic absorption bands for the aldehyde C=O stretch, aromatic C=C bonds, ether C-O linkage, and aliphatic C-H bonds are all clearly identifiable, providing rapid confirmation of the compound's primary functional groups. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 234, corresponding to its molecular weight (C₁₅H₂₂O₂). nih.govnist.gov The fragmentation pattern is informative for structural confirmation. A prominent peak is observed at m/z 121, which results from the characteristic cleavage of the ether bond (benzylic cleavage), losing the octyl radical and retaining the charge on the C₈H₉O⁺ fragment (the 4-hydroxybenzaldehyde (B117250) radical cation). Another significant fragment appears at m/z 122. nih.gov The base peak in the spectrum is often observed at m/z 123. nih.gov The presence of smaller fragments corresponding to the loss of alkyl portions from the octyl chain further supports the assigned structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is vaporized and separated from other components on a chromatographic column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Analysis of this compound by electron ionization (EI) GC-MS reveals a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) can be observed at a mass-to-charge ratio (m/z) of 234, corresponding to its molecular weight. nist.gov The fragmentation is dominated by cleavage of the ether bond and the alkyl chain. A prominent peak is observed at m/z 122, resulting from the loss of the octyl radical (•C₈H₁₇). Another significant fragment appears at m/z 123. nih.gov The fragmentation of the alkyl chain itself also contributes to the spectrum, with a notable peak at m/z 43, likely corresponding to the propyl cation ([C₃H₇]⁺). nih.gov The NIST Mass Spectrometry Data Center assigns the spectrum for this compound the reference number 232886, which contains a total of 105 distinct peaks. nih.gov

| m/z | Proposed Fragment Identity | Significance |

|---|---|---|

| 234 | [C₁₅H₂₂O₂]⁺˙ (Molecular Ion) | Confirms molecular weight |

| 123 | [C₈H₇O]⁺ | Major Peak |

| 122 | [C₇H₆O₂]⁺˙ | Result of octyl chain loss |

| 43 | [C₃H₇]⁺ | Fragment from alkyl chain |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov For aldehydes, LC-MS analysis can present challenges due to their polarity and potential instability. To enhance sensitivity and improve chromatographic separation, derivatization is a commonly employed strategy for aldehyde analysis in complex matrices.

Specific experimental retention times for this compound under defined LC-MS conditions are not widely reported in the literature. The retention time is highly dependent on the specific method parameters, including the type of column (e.g., C18), the mobile phase composition (e.g., water, acetonitrile, methanol (B129727) with additives like formic acid), the gradient program, and the flow rate. researchgate.net Due to its long alkyl chain, this compound is expected to be relatively nonpolar and would likely exhibit strong retention on a reversed-phase column, eluting at a later time compared to more polar benzaldehyde (B42025) derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula with a high degree of confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₅H₂₂O₂. The theoretical monoisotopic mass, calculated from the most abundant isotopes of carbon, hydrogen, and oxygen, can be determined with high precision. This calculated exact mass serves as the benchmark for experimental HRMS measurements. lcms.cz

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂O₂ |

| Calculated Exact Mass | 234.16198 Da |

Data calculated based on molecular formula. nih.gov

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of molecules with minimal fragmentation. In ESI, ions are typically formed through the creation of adducts with protons ([M+H]⁺), sodium ions ([M+Na]⁺), ammonium (B1175870) ions ([M+NH₄]⁺), or other cations present in the mobile phase. shd-pub.org.rsnih.gov The formation of sodium adducts is particularly common, even from trace amounts of sodium present in glassware or solvents. researchgate.netuni-hannover.de

For this compound, which possesses two oxygen atoms (one ether and one carbonyl), the formation of various adducts is predicted. The predicted m/z values for common adducts in both positive and negative ion modes are essential for interpreting ESI mass spectra. uni.lu

| Adduct Ion | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 235.16927 | Positive |

| [M+Na]⁺ | 257.15121 | Positive |

| [M+NH₄]⁺ | 252.19581 | Positive |

| [M+K]⁺ | 273.12515 | Positive |

| [M-H]⁻ | 233.15471 | Negative |

Table data based on predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about conjugated systems within a molecule. The benzaldehyde moiety in this compound contains a chromophore that absorbs UV light.

The UV spectrum of benzaldehyde shows a primary absorption maximum (λmax) around 248 nm, which is attributed to a π → π* electronic transition of the conjugated system. researchgate.net A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, is also observed at a longer wavelength, around 283 nm. researchgate.net The presence of the 4-octyloxy group, an electron-donating auxochrome, extends the conjugation of the system through the lone pairs on the ether oxygen. This extension of the conjugated system is expected to cause a bathochromic shift (a shift to a longer wavelength) of the π → π* transition compared to unsubstituted benzaldehyde. For comparison, 4-hydroxybenzaldehyde exhibits a λmax at 285 nm. researchgate.net Therefore, the λmax for this compound is anticipated to be in a similar region.

Raman Spectroscopy and Micro-Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure and composition of a sample. It is complementary to infrared (IR) spectroscopy and is particularly useful for analyzing symmetric vibrations and bonds in nonpolar environments.

The characterization of this compound has been performed using FT-Raman spectroscopy, with data recorded on instruments such as the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov While specific, comprehensive lists of Raman shifts for this compound are not broadly published, the spectrum would be expected to show characteristic peaks for the functional groups present. Key vibrational modes would include:

Carbonyl (C=O) stretch: A strong band typically found in the 1680-1700 cm⁻¹ region for aromatic aldehydes.

Aromatic (C=C) stretches: Multiple bands in the 1580-1610 cm⁻¹ region.

Alkyl (C-H) stretches: Bands in the 2800-3000 cm⁻¹ region.

Aromatic (C-H) stretches: Bands above 3000 cm⁻¹.

Ether (C-O-C) stretches: Vibrations associated with the octyloxy group.

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are definitive techniques for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides data on bond lengths, bond angles, and crystal packing.

However, this compound is described as a clear, colorless liquid at room temperature. nih.govcymitquimica.com As such, single-crystal X-ray diffraction analysis is not feasible under standard conditions. To date, no crystal structure for this compound has been reported in crystallographic databases. Analysis would only be possible if the compound were crystallized at low temperatures. For comparison, related aromatic aldehydes that are solid at room temperature, such as 4-heptyloxy-3-methoxy benzaldehyde, have been successfully characterized by single-crystal X-ray diffraction, revealing detailed molecular and supramolecular structures. researchgate.net

Single-Crystal X-ray Diffraction Studies for Molecular Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the material. The subsequent diffraction pattern of scattered X-rays is collected and analyzed to generate a detailed three-dimensional model of the electron density within the crystal. From this model, the precise positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Consequently, detailed crystallographic data such as unit cell parameters, space group, and specific atomic coordinates for this compound are not available in the public domain at this time.

| Crystallographic Parameter | Description | Data for this compound |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C15H22O2 |

| Formula Weight | The mass of one mole of the compound. | 234.34 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Data not available |

| Space Group | The specific symmetry group of the crystal. | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. | Data not available |

| Volume (V) | The volume of the unit cell. | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

| Calculated Density (ρ) | The theoretical density of the crystal. | Data not available |

Powder X-ray Diffraction for Material Characterization

Powder X-ray diffraction (PXRD) is a versatile and non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The technique provides information on the phase identity, purity, and crystallinity of a material. A PXRD pattern is a fingerprint of a crystalline solid, with the positions and intensities of the diffraction peaks being characteristic of a particular crystal structure.

As with single-crystal data, a specific, indexed powder X-ray diffraction pattern for this compound is not publicly available in the searched literature and databases.

A typical PXRD study of this compound would involve recording the intensity of scattered X-rays as a function of the scattering angle (2θ). The resulting diffractogram could be used for several purposes:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phase of this compound could be confirmed.

Purity Assessment: The presence of sharp diffraction peaks corresponding to other crystalline phases would indicate impurities in the sample.

Crystallinity Evaluation: A broad, diffuse background signal in the PXRD pattern would suggest the presence of amorphous (non-crystalline) content, while sharp, well-defined peaks indicate a high degree of crystallinity.

The data that would be obtained from a PXRD analysis is summarized in the interactive table below.

| Parameter | Description | Data for this compound |

|---|---|---|

| Peak Position (2θ) | The angles at which constructive interference of X-rays occurs, characteristic of the crystal lattice spacings. | Data not available |

| Relative Intensity (%) | The intensity of each diffraction peak relative to the most intense peak. | Data not available |

| Crystallite Size | An estimation of the average size of the coherently scattering crystalline domains, often calculated using the Scherrer equation. | Data not available |

| Phase Purity | An assessment of the presence of any crystalline impurities. | Data not available |

Chemical Reactivity and Derivatization Research

Aldehyde Group Reactivity

The aldehyde group (-CHO) is the most reactive site in the 4-octyloxybenzaldehyde molecule, readily undergoing nucleophilic addition and condensation reactions. Its reactivity is a cornerstone for the synthesis of a wide array of derivatives.

This compound readily undergoes condensation reactions with various nucleophiles, a process that involves the initial nucleophilic attack on the carbonyl carbon followed by the elimination of a water molecule. masterorganicchemistry.com This class of reactions is fundamental to the synthesis of numerous derivatives with diverse applications.

The reaction between this compound and primary amines yields imines, commonly known as Schiff bases. google.comnih.gov These compounds are characterized by a carbon-nitrogen double bond (azomethine group) in place of the carbonyl group. google.comcymitquimica.com The formation of imines is a reversible, acid-catalyzed reaction. masterorganicchemistry.comsemanticscholar.org The reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then dehydrates, often under acidic conditions, to form the stable imine. minia.edu.eg Careful control of pH is crucial, as a pH around 5 is generally most effective for the formation of these compounds. masterorganicchemistry.comsemanticscholar.org

Table 1: General Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base / Imine | Acid Catalyst, pH ~5 |

The synthesis often involves refluxing equimolar amounts of the aldehyde and a primary amine in a solvent like ethanol (B145695), sometimes with a few drops of an acid catalyst such as glacial acetic acid. mt.com

Semicarbazones and their sulfur analogs, thiosemicarbazones, are crystalline derivatives formed by the reaction of this compound with semicarbazide (B1199961) hydrochloride and thiosemicarbazide, respectively. quora.comvanderbilt.edu These reactions are valuable for the characterization and isolation of aldehydes. wikipedia.org

The synthesis of 4-n-octyloxybenzaldehyde semicarbazone can be achieved by reacting this compound with semicarbazide hydrochloride in the presence of sodium acetate. quora.com The reaction is typically carried out in an alcohol-water solvent system and can be expedited by gentle warming. quora.com

Similarly, (E)-4-Octyloxybenzaldehyde thiosemicarbazone is synthesized through a condensation reaction between 4-n-octyloxybenzaldehyde and thiosemicarbazide. vanderbilt.edumt.com This reaction is often performed by refluxing the reactants in a solvent like methanol (B129727). vanderbilt.eduyoutube.com The resulting thiosemicarbazone derivative is a crystalline solid. youtube.com Structurally, the thiosemicarbazone group in (E)-4-Octyloxybenzaldehyde thiosemicarbazone is nearly coplanar with the benzene (B151609) ring. vanderbilt.eduresearchgate.net

Table 2: Synthesis of Semicarbazone and Thiosemicarbazone Derivatives

| Derivative | Nucleophile | Reaction Conditions |

|---|---|---|

| 4-n-Octyloxybenzaldehyde semicarbazone | Semicarbazide hydrochloride | Sodium acetate, Alcohol/Water, Warming |

| (E)-4-Octyloxybenzaldehyde thiosemicarbazone | Thiosemicarbazide | Methanol, Reflux |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between a benzaldehyde (B42025) and an acetophenone. libretexts.orgmatrix-fine-chemicals.comdoubtnut.com this compound can serve as the aldehyde component in this reaction. The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. msu.edu Subsequent dehydration of the aldol addition product yields the characteristic α,β-unsaturated ketone structure of chalcones.

Commonly used catalysts for this reaction are strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent such as ethanol. matrix-fine-chemicals.com The reaction can be carried out at room temperature or with gentle heating. matrix-fine-chemicals.com

Table 3: Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Catalyst | Product Type |

|---|---|---|---|

| This compound | Substituted Acetophenone (Ar-CO-CH₃) | NaOH or KOH in Ethanol | Chalcone Derivative |

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (4-(octyloxy)phenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used and effective reagent for this transformation. It is a selective reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters under normal conditions.

The reduction process involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This is followed by a protonation step, usually from the solvent (e.g., an alcohol) or during an aqueous workup, to give the final primary alcohol product. The reaction is typically carried out in alcoholic solvents like methanol or ethanol at room temperature.

Condensation Reactions with Nucleophiles

Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution is governed by the combined electronic effects of its two substituents: the octyloxy group (-O(CH₂)₇CH₃) and the aldehyde group (-CHO).

The octyloxy group is an activating group and an ortho, para-director. mt.com The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be donated into the benzene ring through resonance. wikipedia.org This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org

Conversely, the aldehyde group is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing due to both inductive effects and resonance, which pulls electron density out of the aromatic ring. wikipedia.org This deactivation makes the ring less nucleophilic and slower to react in electrophilic substitution compared to benzene. The withdrawal of electron density is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack.

In this compound, these two groups have opposing effects. The powerful activating and ortho, para-directing effect of the octyloxy group dominates the deactivating, meta-directing effect of the aldehyde group. Therefore, the aromatic ring of this compound is considered activated towards electrophilic substitution, and incoming electrophiles will be directed to the positions ortho to the octyloxy group (and meta to the aldehyde group). The para position is already occupied by the aldehyde group.

Table 4: Directing Effects of Substituents on the Aromatic Ring of this compound

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| Octyloxy (-OC₈H₁₇) | Electron-donating (Resonance) | Activating | ortho, para |

| Aldehyde (-CHO) | Electron-withdrawing (Inductive & Resonance) | Deactivating | meta |

Given the strong activation by the octyloxy group, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to proceed at the positions ortho to the octyloxy substituent. mt.com

Formation of Advanced Organic Molecules

This compound serves as a valuable precursor for the synthesis of terminal alkynes, such as 4-ethynyl-1-octyloxybenzene. A prominent method for this one-carbon homologation of an aldehyde is the Corey-Fuchs reaction. organic-chemistry.orgsynarchive.com This two-step transformation provides an efficient route to convert the aldehyde functional group into an ethynyl (B1212043) group. jk-sci.comalfa-chemistry.com

The reaction proceeds via two distinct steps:

Formation of a Dibromoolefin: The first step involves the reaction of this compound with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). wikipedia.org This reaction, analogous to a Wittig reaction, converts the carbonyl group into a 1,1-dibromoalkene intermediate. alfa-chemistry.com The use of zinc dust can facilitate this step, improving yields and simplifying purification. wikipedia.org

Conversion to Alkyne: The isolated dibromoolefin is then treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi), at low temperature. The first equivalent of base induces an elimination of hydrogen bromide to form a bromoalkyne. The second equivalent performs a lithium-halogen exchange, generating a lithium acetylide intermediate which, upon quenching with water, yields the final terminal alkyne product. organic-chemistry.orgalfa-chemistry.com

| Step | Reactant | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | 1-(2,2-Dibromovinyl)-4-octyloxybenzene |

| 2 | 1-(2,2-Dibromovinyl)-4-octyloxybenzene | n-Butyllithium (n-BuLi), then H₂O | 4-Ethynyl-1-octyloxybenzene |

The aldehyde functionality of this compound allows for its derivatization into polymerizable monomers, most notably styrene (B11656) derivatives. The Wittig reaction is a cornerstone synthetic method for converting aldehydes and ketones into alkenes, making it ideal for this purpose. masterorganicchemistry.comwikipedia.org

To synthesize the corresponding styrene monomer, this compound is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This Wittig reagent is typically generated by treating methyltriphenylphosphonium (B96628) bromide with a strong base. google.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. masterorganicchemistry.com The reaction proceeds through a four-membered oxaphosphetane intermediate, which rapidly decomposes to form the desired alkene, 4-octyloxystyrene, and a stable triphenylphosphine oxide byproduct. masterorganicchemistry.comorganic-chemistry.org

The resulting 4-octyloxystyrene monomer, which contains a vinyl group, can then be subjected to various polymerization techniques, such as free-radical polymerization, to produce poly(4-octyloxystyrene). This polymer would feature long octyloxy side chains, which can impart specific properties like hydrophobicity and solubility in nonpolar organic solvents.

| Reaction | Carbonyl Substrate | Wittig Reagent | Alkene Product (Monomer) |

|---|---|---|---|

| Wittig Olefination | This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-Octyloxystyrene |

This compound possesses structural features that make it suitable for use as a linker molecule in bioconjugation, the process of covalently attaching molecules to biomolecules such as proteins or nucleic acids. Its utility stems from the reactivity of the aldehyde group and the presence of the long, hydrophobic octyl chain.

The aldehyde group provides a reactive handle for conjugation to primary amines, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues, which are commonly found on protein surfaces. nih.gov The conjugation is typically achieved through reductive amination. This process occurs under mild, aqueous conditions compatible with biological molecules. It involves two steps:

Schiff Base Formation: The aldehyde reacts with the primary amine of the biomolecule to form an intermediate known as a Schiff base (or imine). nih.gov

Reduction: The relatively unstable Schiff base is then reduced to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride. nih.govopen-reaction-database.org This method is highly selective for N-terminal modification at slightly acidic pH, as the N-terminal amine is typically more reactive than lysine side chains under these conditions. nih.gov

The octyl chain acts as a long, hydrophobic spacer arm. This feature can be advantageous in applications where the conjugated molecule needs to interact with or traverse lipid membranes, or where a specific distance between the biomolecule and the attached substrate is required.

| Bioconjugation Step | Linker Functional Group | Biomolecule Target | Key Reagent | Resulting Linkage |

|---|---|---|---|---|

| 1. Schiff Base Formation | Aldehyde (-CHO) | Primary Amine (-NH₂) | Mildly acidic buffer | Imine (C=N) |

| 2. Reduction | Imine (C=N) | - | Sodium Cyanoborohydride (NaCNBH₃) | Secondary Amine (CH₂-NH) |

Applications in Materials Science and Engineering

Liquid Crystal Research and Development

A Fundamental Building Block for Liquid Crystalline Materials

The molecular architecture of 4-Octyloxybenzaldehyde, with its rigid core and flexible tail, makes it an ideal starting point for creating calamitic (rod-shaped) liquid crystals. The aldehyde functional group provides a reactive site for the straightforward synthesis of various derivatives, most commonly through condensation reactions with amines to form Schiff bases (imines). This versatility allows for the systematic modification of the molecular structure to fine-tune the resulting material's mesomorphic properties.

Derivatives of this compound have been shown to exhibit a rich variety of liquid crystal phases, including nematic and multiple smectic phases, over broad temperature ranges. The presence of the octyloxy chain contributes to the thermal stability of these mesophases.

Investigation of Mesogenic Properties in Derivatives

The mesogenic properties of materials derived from this compound are highly dependent on the nature of the chemical groups attached to the aldehyde. By systematically varying the length of the alkyl or alkyloxy chain in the aniline portion of Schiff base derivatives (4-octyloxybenzylidene-4'-alkyloxyanilines), researchers can precisely control the type and temperature range of the observed liquid crystal phases.

Studies on homologous series of these compounds have revealed a predictable polymorphism. For instance, in the 4-octyloxybenzylidene-4'-alkyloxyaniline series, a variety of mesophases such as nematic, smectic C, smectic I, and smectic G have been identified. The specific sequence and transition temperatures of these phases are directly influenced by the length of the alkyloxy chain.

Table 1: Mesophases Observed in a Homologous Series of 4-octyloxybenzylidene-4'-alkyloxyanilines

| Alkoxy Chain Length (n) | Observed Mesophases |

|---|---|

| Short (e.g., n=1-4) | Nematic |

| Medium (e.g., n=5-7) | Nematic, Smectic C |

| Long (e.g., n=8-12) | Nematic, Smectic C, Smectic I, Smectic G |

Note: The exact transition temperatures and the appearance of specific smectic phases can vary. This table provides a general trend.

Role in Hydrogen-Bonded Liquid Crystals (HBLCs)

This compound derivatives are also instrumental in the formation of hydrogen-bonded liquid crystals (HBLCs). In these systems, non-covalent interactions, specifically hydrogen bonds, are used to create supramolecular structures that exhibit liquid crystalline behavior. Carboxylic acid derivatives of this compound, such as 4-octyloxybenzoic acid, can form stable hydrogen-bonded dimers or complexes with other molecules, leading to the formation of mesophases.

The directionality and specificity of the hydrogen bond provide a powerful tool for controlling the self-assembly and, consequently, the liquid crystalline properties of the resulting materials. This approach allows for the creation of novel materials with tunable properties for various applications.

Utility in Polymer-Dispersed Liquid Crystals (PDLCs)

The principles of liquid crystal formation based on this compound extend to their use in polymer-dispersed liquid crystals (PDLCs). In PDLCs, micro-sized droplets of a liquid crystal material are dispersed within a solid polymer matrix. The liquid crystal components, which can be derived from this compound, are responsible for the electro-optical switching properties of the PDLC film.

By applying an electric field, the liquid crystal molecules within the droplets can be aligned, changing the refractive index of the droplets and thus altering the light scattering properties of the film. This allows the PDLC to be switched from a scattering (opaque) state to a transparent state. The specific properties of the liquid crystal, influenced by its molecular structure originating from precursors like this compound, are crucial for the performance of the PDLC device.

Applications in Polymer Science and Technology

The reactivity of the aldehyde group in this compound also makes it a valuable precursor in the synthesis of various polymers.

A Precursor for Polymer Synthesis

This compound can be utilized as a monomer or a functional precursor in various polymerization reactions. For instance, it can undergo polymerization to form poly(this compound). More commonly, it is used to introduce specific functionalities into polymer chains.

The aldehyde group can be transformed into other reactive groups or used in condensation polymerization with other monomers to create polymers with tailored properties. The octyloxy side chain can enhance the solubility of the resulting polymers in organic solvents and influence their thermal and mechanical properties.

Characterization of polymers synthesized using this compound derivatives often involves techniques like gel permeation chromatography (GPC) to determine the molecular weight distribution.

Table 2: Illustrative GPC Data for a Polymer Synthesized from a this compound Derivative

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | 15,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 30,000 g/mol |

| Polydispersity Index (PDI) | 2.0 |

Note: This is an example and actual values will vary depending on the specific polymer and synthesis conditions.

Development of Photodeprotectable N-Alkoxybenzyl Aromatic Polyamides

Researchers have utilized this compound in the synthesis of N-alkoxybenzyl aromatic polyamides that function as photosensitive, heat-resistant materials. The synthesis involves reacting an aromatic diamine, such as 3,4′-oxydianiline (3,4′-DDE), with this compound to form an imine, which is subsequently reduced to create the N-octyloxybenzyl aromatic diamine monomer. mdpi.com This monomer is then polymerized with an aromatic dicarboxylic acid chloride to yield the final polyamide.

These N-alkoxybenzyl protected polyamides exhibit significantly higher solubility in organic solvents compared to their unprotected counterparts. mdpi.com The key feature of these materials is their ability to undergo photodeprotection. In the presence of a photo acid generator (PAG), the N-alkoxybenzyl group can be cleaved by UV irradiation followed by heating, typically at 130°C for 15 minutes. mdpi.com This process converts the soluble polyamide into a less soluble N-H polyamide, enabling photo-patterning. These materials are considered promising candidates for creating fine copper wiring in high-density semiconductor packaging. mdpi.com

Network Polymers via Thiol-ene Polymerization

While thiol-ene polymerization is a widely used method for creating cross-linked network polymers due to its efficiency and oxygen tolerance, specific research detailing the direct role of this compound in these reactions was not prominently available in the reviewed literature. elsevierpure.comrmit.edu.auresearchgate.net The process typically involves the photo-initiated reaction between multifunctional thiols and alkene-functionalized monomers to form a homogeneous polymer network. elsevierpure.comresearchgate.net

Synthesis of Graphene Oxide Reinforced Triphenyl Pyridine-based Polyimide Composites

This compound is a precursor in the synthesis of novel pyridine-based diamines used to create advanced polyimide (PI) composites. Specifically, it is used to synthesize 2,6-bis(4-aminophenyl)-4-(4-(octyloxy)phenyl)pyridine (PyDA), a diamine monomer. psgitech.ac.inresearchgate.net This monomer is then polymerized with pyromellitic dianhydride to form the polyimide matrix.

To enhance the material's properties, graphene oxide (GO) is incorporated into the polyimide matrix at varying weight percentages (e.g., 5, 10, 15 wt%). psgitech.ac.inresearchgate.net The resulting GO-PI composites exhibit improved thermal stability, surface hydrophobicity, UV shielding, and dielectric properties compared to the neat polyimide. psgitech.ac.inresearchgate.net These enhancements make them suitable for applications requiring low dielectric constant (low-k) materials with high thermal resistance.

Table 1: Property Comparison of Neat PI vs. GO-Reinforced PI Composites

| Property | Neat PI Matrix | 15 wt% GO-PI Composite |

|---|---|---|

| Decomposition Temp. (Td) | 453°C | 520°C |

| Char Yield (%) | 38.9% | 40.5% |

| Water Contact Angle | 87° | 98° |

| Dielectric Constant | 3.9 | 2.1 |

Data sourced from research on graphene oxide reinforced triphenyl pyridine-based polyimide composites. psgitech.ac.in

Organic Electronics and Photovoltaic Applications

The structural characteristics of this compound make it a valuable component in the synthesis of molecules for organic electronics, where it influences solubility, film morphology, and electronic performance.

Additives in Organic Solar Cells (e.g., Azomethine Molecules)

In the field of organic photovoltaics, derivatives of this compound are used to synthesize azomethine molecules that act as additives in the active layer of organic solar cells (OSCs). researchgate.net For example, small azomethine molecules like 4,4′-bis((2-hydroxy-4-octyloxyphenyl)methylimino)diphenyl ether (BP-DPE) are synthesized through the condensation of an arylaldehyde (in this case, 2-hydroxy-4-octyloxybenzaldehyde) and an arylenediamine. researchgate.net

Table 2: Photovoltaic Performance of an OSC with an Azomethine Additive

| Device Configuration | Jsc (mA cm⁻²) | Voc (mV) | FF | PCE (%) |

|---|---|---|---|---|

| BP-DPE:P3HT:PCBM (1:4 ratio) | 4.2 | 575 | 0.27 | 0.65% |

Performance metrics for an organic solar cell employing a BP-DPE additive derived from a this compound precursor. researchgate.net

Fluorescent Self-Assembling Materials with Gel Properties

This compound can be used as a reactant in Schiff base reactions to create functional molecules. While the broader research area focuses on designing molecules that can self-assemble into fluorescent materials with gel-like properties, specific studies detailing the use of this compound for this purpose were not identified in the reviewed literature. rsc.orgresearchgate.net Such materials are often investigated for applications in ion recognition and light-harvesting systems. rsc.org

Organic Light-Emitting Diode (OLED) Materials

The synthesis of materials for organic light-emitting diodes (OLEDs) often involves precursors that can impart solubility and good film-forming properties, characteristics that the octyloxy group can provide. scispace.com However, specific examples of this compound being used in the synthesis of OLED materials were not found in the scope of this review. OLED materials are critical for next-generation displays and lighting, with research focusing on achieving high efficiency, long lifetimes, and precise color tuning. jmaterenvironsci.com

Supramolecular Chemistry and Self-Assembly

The molecular architecture of this compound, featuring a rigid aromatic core, a flexible alkyl chain, and a polar aldehyde group, makes it a versatile building block in supramolecular chemistry. This field explores the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions.

The self-assembly of molecules into complex, ordered superstructures is a process of significant interest in materials science. While direct studies on the supracrystalline self-assembly of this compound itself are not extensively detailed in the provided sources, the principles of hierarchical self-assembly seen in other systems can be applied. For instance, the process where nanocrystals first form linear chains and then assemble into three-dimensional superstructures is a model for how complex materials can be constructed from simple building blocks. nih.gov The instructions for such hierarchical assembly are often encoded in the shape and chemical nature of the constituent molecules. nih.gov Colloidal nanocrystals of various materials can self-assemble into long-range ordered crystalline phases, often referred to as supercrystals. nih.gov

The crystal packing and stability of structures derived from this compound are governed by a network of intermolecular interactions. A detailed analysis of a derivative, (E)-4-Octyloxybenzaldehyde thiosemicarbazone, reveals several key forces at play.

Hydrogen Bonding : In the crystal structure of the thiosemicarbazone derivative, molecules are interconnected by N—H···N and N–H···S hydrogen bonds. nih.gov

van der Waals Interactions : The crystal packing is also held in place by van der Waals interactions, particularly evident in the antiparallel arrangement of molecules along the crystal's a-axis. nih.gov These forces also contribute to the relatively low anisotropic thermal motion in the terminal atoms of the n-octyl chain. nih.gov

C-H···π Interactions : The stability of the crystal structure is further enhanced by C–H···π interactions. nih.gov

π-π Stacking : In quinoline (B57606) derivatives synthesized from 4-n-octyloxybenzaldehyde, analysis of the crystal packing shows neighboring quinoline units are nearly coplanar, exhibiting face-to-face π-stacking with an average distance of 3.8 Å. scielo.br

The interplay of these non-covalent forces dictates the final supramolecular architecture. The table below summarizes the crystallographic data for (E)-4-Octyloxybenzaldehyde thiosemicarbazone. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₆H₂₅N₃OS |

| Molecular Weight | 307.45 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.785 (2) |

| b (Å) | 7.586 (2) |

| c (Å) | 20.789 (4) |

| α (°) | 94.74 (2) |

| β (°) | 91.85 (2) |

| γ (°) | 104.42 (3) |

| Volume (ų) | 879.2 (4) |

| Z | 2 |

Data sourced from the crystallographic study of (E)-4-Octyloxybenzaldehyde thiosemicarbazone. nih.gov

Self-assembled monolayers (SAMs) are highly ordered molecular films formed by the spontaneous adsorption of molecules onto a substrate. dtic.mil This technique is a robust method for surface modification. oaepublish.com The formation of SAMs relies on a strong, specific interaction between the adsorbate molecule and the substrate. dtic.mil While specific studies detailing the self-assembly of this compound on surfaces were not found, the general principles apply. Molecules like long-chain organosulfur compounds (thiols) readily adsorb onto gold surfaces to form dense, oriented monolayers. dtic.mil

The characteristics of the resulting surface are determined by the terminal functional groups of the molecules in the SAM. By varying these groups, organic surfaces with a wide range of properties can be created. dtic.mil The study of how different surfaces affect the attachment of organisms, such as green algal zoospores, has been facilitated by using SAMs with varying wettabilities, created from mixtures of alkyl thiols terminated with methyl (hydrophobic) and hydroxyl (hydrophilic) groups. nih.gov The ability to control surface properties at the molecular level is crucial for applications ranging from biosensing to corrosion prevention. oaepublish.com

Catalysis and Ligand Design

The aldehyde functional group in this compound is a key feature that allows it to serve as a precursor for the synthesis of more complex molecules, particularly ligands for coordination chemistry. These ligands can then form complexes with various metal ions, leading to materials with interesting catalytic and electronic properties.

Derivatives of this compound, such as hydrazones and thiosemicarbazones, are effective ligands for forming metal complexes. Nickel(II) complexes, in particular, have been synthesized and studied. The general approach involves reacting a ligand precursor, derived from a substituted benzaldehyde (B42025), with a nickel(II) salt, such as nickel(II) acetate.

For example, the synthesis of bis[N-4-substituted benzylidene(4-benzyloxy) benzoyl-hydrazinato]nickel(II) complexes is achieved by reacting 4-benzyloxybenzoylhydrazine with various substituted benzaldehydes in the presence of nickel(II) acetate. Similarly, template reactions using N¹-4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazone and methoxy-substituted-salicylaldehydes in the presence of a Ni(II) ion can produce N₂O₂ chelating thiosemicarbazone nickel(II) complexes. nih.gov These reactions typically yield stable, colored complexes. nih.govchemijournal.com The coordination number of nickel in these complexes is often 4, 5, or 6, leading to geometries such as square-planar, trigonal bipyramidal, or octahedral. chemijournal.com

The properties of these complexes, such as solubility, can be tuned by the substituents on the benzaldehyde-derived moiety. The biological activities of thiosemicarbazone ligands can be enhanced by coordination to transition metals like nickel. nih.gov

In coordination chemistry, a ligand is a Lewis base that bonds to a central metal ion. uomustansiriyah.edu.iq Ligands can be classified by the number of donor atoms they use to bind to the metal.

Monodentate ligands attach at one point.

Bidentate and polydentate ligands have two or more points of attachment. uomustansiriyah.edu.iqmsu.edu

Derivatives of this compound can act as effective ligands. For instance, (E)-4-Octyloxybenzaldehyde thiosemicarbazone is a potential bidentate ligand, capable of coordinating through the nitrogen and sulfur atoms to form a chelate ring with a metal ion. nih.gov Hydrazone derivatives can also coordinate to a metal through either their keto or enol tautomeric forms.

The strength of the interaction between a ligand and a central metal atom is described by ligand field theory. Ligands are ranked in the spectrochemical series based on their ability to split the d-orbitals of the metal ion. uni-siegen.de Ligands like CN⁻ are strong-field ligands that cause a large splitting, while halides like I⁻ are weak-field ligands. uomustansiriyah.edu.iquni-siegen.de The nature of the ligand influences the electronic and magnetic properties of the resulting metal complex. uomustansiriyah.edu.iquci.edu

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. core.ac.uk It is frequently employed to predict a wide range of properties for organic compounds like 4-Octyloxybenzaldehyde. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common hybrid functional used for these calculations, often paired with basis sets like 6-311++G(d,p) to provide a high level of accuracy. researchgate.netmahendrapublications.com